ethyl 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromene-2-carboxylate
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Overview
Description
Ethyl 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzothiazole moiety, a chromene ring, and a piperidine group, contributes to its distinctive chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound likely interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby exerting an anti-inflammatory effect .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins and thromboxanes from arachidonic acid . This disruption can lead to a decrease in inflammation and pain, as these substances are known to promote these responses .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By inhibiting COX enzymes, the compound reduces the production of inflammatory mediators, leading to decreased inflammation .
Preparation Methods
The synthesis of ethyl 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromene-2-carboxylate involves multiple steps and various reaction conditions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Construction of the Chromene Ring: The chromene ring is typically formed via a cyclization reaction involving a phenol derivative and an aldehyde or ketone.
Introduction of the Piperidine Group: The piperidine group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperidine moiety.
Final Coupling and Esterification: The final step involves coupling the benzothiazole and chromene intermediates, followed by esterification to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts, microwave irradiation, or one-pot multicomponent reactions .
Chemical Reactions Analysis
Ethyl 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Ethyl 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromene-2-carboxylate can be compared with other benzothiazole and chromene derivatives:
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)chromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-3-16-14-17-23(31)21(26-28-19-10-6-7-11-20(19)35-26)25(27(32)33-4-2)34-24(17)18(22(16)30)15-29-12-8-5-9-13-29/h6-7,10-11,14,30H,3-5,8-9,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZAXVOFLUKLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=NC5=CC=CC=C5S4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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